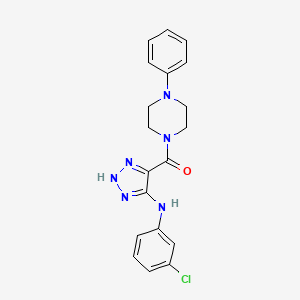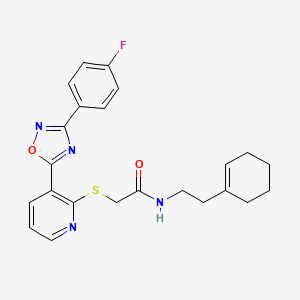![molecular formula C18H12ClN3O B2371367 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile CAS No. 303995-71-3](/img/structure/B2371367.png)
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
カタログ番号 B2371367
CAS番号:
303995-71-3
分子量: 321.76
InChIキー: YFESDTRHPLIIEN-ZHACJKMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile (CPAV) is a compound with a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, as well as for its biochemical and physiological effects. CPAV is a useful tool for researchers due to its versatility and stability.
科学的研究の応用
Photomodification and Polymer Characterization
- Research has explored the photomodification and characterization of polymers with pendant groups similar to 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile. The study focused on the crosslinking and modification of polymers through reactions leading to the formation of heterocyclic structures (Darkow, Hartmann, & Tomaschewski, 1997).
Synthesis and Reactivity
- The synthesis and reactivity of compounds similar to the chemical have been investigated. Studies include the reactions of benzonitrile oxide with various agents, leading to the formation of different isoxazole derivatives (Nunno, Scilimati, & Vitale, 2005).
Stabilization of Polymers
- Studies have explored the use of similar chemicals in the stabilization of polymers like poly(vinyl chloride), highlighting the enhancement in thermal stability and resistance to ultraviolet irradiation (Andel‐Naby, 1999).
Photochemistry and Reactive Intermediates
- Research into the photochemistry of related isoxazole compounds has revealed insights into the generation and characterization of reactive intermediates, which are crucial for understanding the chemical behavior of such compounds (Nunes, Pinto, Reva, Rosado, & Fausto, 2017).
Functional Modification of Hydrogels
- The functional modification of hydrogels through reactions with amine compounds, including those structurally related to 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile, has been studied. This involves assessing the swelling properties and thermal stability of the modified polymers, potentially applicable in medical fields (Aly & El-Mohdy, 2015).
Antimicrobial Activity
- A new class of compounds, including (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles), has been synthesized with structures resembling the chemical . These compounds showed pronounced antimicrobial activity, highlighting potential applications in medicinal chemistry (Lavanya, Reddy, Padmavathi, & Padmaja, 2014).
特性
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-14-6-8-15(9-7-14)21-11-10-17-16(12-20)18(22-23-17)13-4-2-1-3-5-13/h1-11,21H/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFESDTRHPLIIEN-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(4-Bromophenyl)pyrrolidin-2-one
7661-32-7

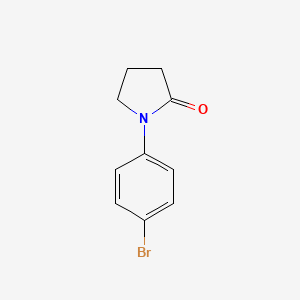
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2371285.png)

![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)


![3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2371294.png)
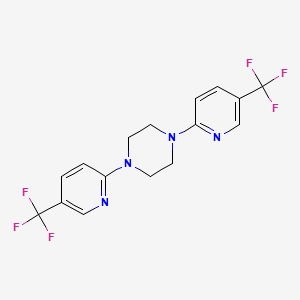
![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)
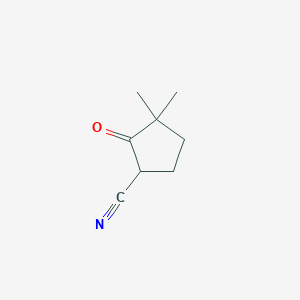
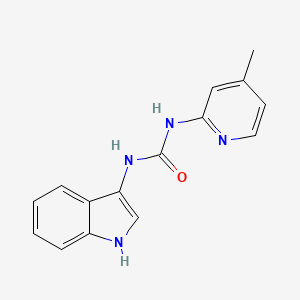
![1-[(6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}benzimidazo[1,2-c]quinazolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2371302.png)
